N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at the 5-position. This moiety is linked via a carboxamide bridge to a 1-phenyl-1H-1,2,3-triazole ring bearing a furan-2-yl substituent at the 5-position. The compound’s structure integrates sulfur- and nitrogen-rich heterocycles, which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-2-26-17-21-20-16(27-17)18-15(24)13-14(12-9-6-10-25-12)23(22-19-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPZFPQJQFVATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then functionalized with an ethylsulfanyl group. This intermediate is subsequently reacted with a furan derivative and a phenyl-substituted triazole to form the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Research indicates that compounds containing thiadiazole and triazole moieties often exhibit significant biological activities. The potential applications of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include:
1. Antimicrobial Activity
- Compounds with similar structures have been noted for their antimicrobial properties. The presence of the furan and thiadiazole rings may enhance the compound's effectiveness against various pathogens.
2. Anticancer Properties
- Preliminary studies suggest that derivatives of triazoles can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cells warrant further investigation.
3. Anti-inflammatory Effects
- Thiadiazole derivatives have shown promise in reducing inflammation in various models. This compound could potentially be explored for therapeutic use in inflammatory diseases.
Material Science Applications
The unique structural characteristics of this compound suggest several applications in material science:
1. Conductive Polymers
- The furan ring is a known component in conductive polymers. Research could explore the incorporation of this compound into polymer matrices to enhance electrical conductivity.
2. Flame Retardants
- The thiadiazole structure is associated with flame-retardant properties. This compound may be evaluated for its potential use in developing safer materials resistant to combustion.
Agricultural Chemistry Applications
Given the increasing need for sustainable agricultural practices, compounds like this compound may serve as:
1. Pesticides
- The biological activity of similar compounds suggests potential use as pesticides or herbicides. Efficacy studies could determine their effectiveness against specific agricultural pests.
2. Plant Growth Regulators
- Research into the effects on plant growth and development could reveal applications as growth regulators or bio-stimulants.
Case Studies and Research Findings
While extensive research specifically on this compound is limited, several studies on related compounds provide insights into potential applications:
Example Case Study 1: Antimicrobial Activity
A study demonstrated that triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may also possess similar properties .
Example Case Study 2: Flame Retardant Properties
Research indicated that thiadiazole-containing compounds were effective as flame retardants in polymer composites. This supports the exploration of our compound in similar applications .
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Table 1: Comparison of Physical Properties and Substituents
Key Observations :
- Substituent Effects : The ethylsulfanyl group at the 5-position of the thiadiazole ring is a common feature in analogs like 5g and the compound from . However, the target compound distinguishes itself with a triazole-furan-carboxamide system, which may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to simpler acetamide or imine derivatives .
- Thermal Stability : Melting points for ethylsulfanyl-containing analogs (e.g., 5g at 168–170°C) are higher than those with bulkier substituents (e.g., 5h with benzylsulfanyl at 133–135°C), suggesting that smaller alkyl groups improve crystallinity .
Table 2: Bioactivity of Selected Analogues
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound based on existing research and findings.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 398.5 g/mol. Its structure features several functional groups that contribute to its biological activity:
- Thiadiazole Ring : Known for antimicrobial and anti-inflammatory properties.
- Furan Ring : Associated with antioxidant activities.
- Ethylsulfanyl Group : Potentially enhances bioactivity through increased solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL against Gram-positive bacteria . The presence of the ethylsulfanyl group may further enhance these properties.
Anticancer Properties
Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds similar in structure to this compound have been tested against various cancer cell lines. Research shows that certain derivatives can induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways . The IC50 values for these compounds were reported to be less than 10 µM in some cases .
Study on Antiviral Activity
A study evaluated the antiviral effects of related compounds against HTLV-1-infected cell lines. The results demonstrated that certain thiadiazole derivatives significantly reduced cell viability in a dose-dependent manner, indicating potential use in antiviral therapies .
Cytotoxicity Assessment
In another investigation, cytotoxicity assays revealed that derivatives of thiadiazole exhibited varying degrees of cytotoxicity against Jurkat cells (a model for T-cell leukemia). The most active compounds showed IC50 values between 1.51 µM and 7.70 µM . This suggests that this compound may also possess similar cytotoxic effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Thiadiazole Derivatives | Various | Contains thiadiazole rings | Antimicrobial, anti-inflammatory |
| Furan-based Compounds | Various | Contains furan rings | Antioxidant properties |
| Ethylsulfanyl Compounds | Various | Contains ethylsulfanyl groups | Potentially enhances bioactivity |
The unique combination of functional groups in this compound may confer distinct biological properties not found in other similar compounds.
Q & A
Q. Optimization strategies :
- Control reaction temperature (e.g., 0–5°C for azide formation to prevent side reactions).
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Purify intermediates via column chromatography or recrystallization to ensure high purity before subsequent steps .
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural identity?
Q. Essential techniques :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (furan, phenyl), triazole/thiadiazole carbons, and ethylsulfanyl methyl groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z calculated for C₁₈H₁₅N₇O₂S₂).
- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfur-containing functional groups.
Q. Advanced validation :
- Single-crystal X-ray diffraction : Resolve molecular conformation using SHELXL for refinement .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Q. Initial screening :
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (MIC determination).
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme inhibition : Test against COX-2 or kinase targets using fluorometric/colorimetric kits.
Q. Data interpretation :
- Compare activity to structurally related thiadiazole-triazole hybrids (e.g., substitution at ethylsulfanyl vs. methylsulfonyl) .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Q. Methodology :
Q. Case study :
- A similar compound (N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide) showed planar geometry in the thiadiazole-carboxamide unit, critical for target binding .
Advanced: How to address conflicting bioactivity data across studies with analogous compounds?
Q. Root causes :
- Variability in substituent positioning (e.g., ethylsulfanyl vs. cyclopentylsulfanyl) .
- Differences in assay conditions (e.g., serum concentration in cell-based assays).
Q. Resolution strategies :
- Perform dose-response curves across multiple replicates.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets (e.g., enzymes or receptors) .
Advanced: What structure-activity relationship (SAR) insights guide functional group modifications?
Q. Key substituent effects :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| Ethylsulfanyl (S-C₂H₅) | Enhances lipophilicity and membrane permeability | |
| Furan-2-yl | Improves π-stacking with aromatic residues in targets | |
| Phenyl-triazole | Modulates selectivity for kinase vs. protease inhibition |
Q. Design recommendations :
- Replace ethylsulfanyl with sulfone (-SO₂-) to increase polarity and reduce toxicity.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
Advanced: How can computational methods predict mechanistic interactions with biological targets?
Q. Workflow :
- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., COX-2 or EGFR kinase).
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories.
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values.
Q. Validation :
- Compare predicted binding modes with crystallographic data from related thiadiazole inhibitors .
Advanced: What strategies improve regioselectivity in triazole functionalization?
Q. Approaches :
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to block undesired N-positions during coupling.
- Microwave-assisted synthesis : Accelerate reaction rates, reducing side-product formation.
- Catalyst optimization : Employ Cu(I)/ligand systems (e.g., TBTA) for selective CuAAC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
